molecular formula C20H16ClN5O B12126310 2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12126310
M. Wt: 377.8 g/mol
InChI Key: MRVDGWYSEKKDED-UHFFFAOYSA-N
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Description

2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications

Preparation Methods

The synthesis of 2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . Subsequent functionalization steps introduce the amino, chlorophenyl, and cyclopropyl groups under specific reaction conditions. Industrial production methods often employ green chemistry principles to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as DNA and specific enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis . The compound also interacts with various signaling pathways, modulating cellular responses and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

Compared to these compounds, 2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the chlorophenyl and cyclopropyl groups enhances its ability to interact with biological targets and improves its pharmacokinetic profile.

Properties

Molecular Formula

C20H16ClN5O

Molecular Weight

377.8 g/mol

IUPAC Name

2-amino-1-(4-chlorophenyl)-N-cyclopropylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C20H16ClN5O/c21-11-5-9-13(10-6-11)26-18(22)16(20(27)23-12-7-8-12)17-19(26)25-15-4-2-1-3-14(15)24-17/h1-6,9-10,12H,7-8,22H2,(H,23,27)

InChI Key

MRVDGWYSEKKDED-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Cl)N

Origin of Product

United States

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